Tricyclopentylphosphine tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclopentylphosphine tetrafluoroborate is a chemical compound with the empirical formula C15H28BF4P and a molecular weight of 326.16 g/mol . It is commonly used as a ligand in various catalytic reactions, particularly in the field of organic synthesis . The compound is known for its high catalytic efficiency and is often employed in greener chemistry applications .
Mechanism of Action
Target of Action
Tricyclopentylphosphine tetrafluoroborate, also known as Tricyclopentylphosphonium tetrafluoroborate, is primarily used as a ligand in various coupling reactions . The primary targets of this compound are the reactants involved in these coupling reactions.
Mode of Action
This compound functions as a very mild Lewis acid catalyst . It facilitates the coupling reactions by accepting an electron pair from the reactants, thereby enabling the reaction to proceed .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific coupling reactions it is used in. For instance, it has been used in the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . Each of these reactions involves different biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the successful completion of the coupling reactions it catalyzes. By acting as a Lewis acid catalyst, it enables the formation of new chemical bonds, leading to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature, pH, and the presence of other chemicals in the reaction environment. For instance, it is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Tricyclopentylphosphine tetrafluoroborate plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It is known to interact with various enzymes and proteins, facilitating reactions such as Buchwald-Hartwig cross-coupling, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling . These interactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its role as a ligand in catalytic reactions suggests that it may influence cell signaling pathways and gene expression indirectly through its catalytic activity. The compound’s interactions with enzymes and proteins could potentially affect cellular metabolism and other biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its role as a ligand in catalytic processes. It binds to metal centers in catalytic complexes, facilitating the activation and transformation of substrates. This binding interaction is crucial for the catalytic efficiency and selectivity of the reactions it participates in . The compound’s ability to stabilize reactive intermediates and transition states is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is known to be stable under standard storage conditions, with a melting point range of 246-264°C . Over time, its catalytic activity may be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies on its effects on cellular function are limited, but its stability suggests that it can be used reliably in various experimental setups.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its catalytic activity. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon and carbon-heteroatom bonds. These interactions are essential for the synthesis of complex organic molecules and play a crucial role in metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound is not extensively studied. Its interactions with enzymes and proteins suggest that it may be localized in specific cellular compartments where these interactions occur. Targeting signals and post-translational modifications could potentially direct the compound to specific organelles, influencing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclopentylphosphine tetrafluoroborate can be synthesized through the reaction of tricyclopentylphosphine with tetrafluoroboric acid. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent oxidation . The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tricyclopentylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.
Common Reagents and Conditions
The compound is often used in combination with palladium or nickel catalysts in cross-coupling reactions. Typical conditions include the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Tricyclopentylphosphine tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tricyclohexylphosphine tetrafluoroborate: Similar in structure but with cyclohexyl groups instead of cyclopentyl.
Tri-tert-butylphosphonium tetrafluoroborate: Contains tert-butyl groups instead of cyclopentyl.
Triisopropylphosphonium tetrafluoroborate: Features isopropyl groups instead of cyclopentyl.
Uniqueness
Tricyclopentylphosphine tetrafluoroborate is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic reactions. Its cyclopentyl groups provide a balance between steric hindrance and electronic donation, enhancing its performance as a ligand .
Properties
CAS No. |
610756-04-2 |
---|---|
Molecular Formula |
C15H27BF4P- |
Molecular Weight |
325.16 g/mol |
IUPAC Name |
tricyclopentylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C15H27P.BF4/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;2-1(3,4)5/h13-15H,1-12H2;/q;-1 |
InChI Key |
KTDMVANQORSVPI-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.C1CCC(C1)[PH+](C2CCCC2)C3CCCC3 |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(C1)P(C2CCCC2)C3CCCC3 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.